molecular formula C22H28N2O4 B344724 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 500532-47-8

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B344724
CAS No.: 500532-47-8
M. Wt: 384.5g/mol
InChI Key: GTFTUVWVYOUTFW-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl-substituted phenyl group and a trimethoxybenzoyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethylene glycol or other suitable reagents under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethylphenyl halide and piperazine.

    Attachment of the Trimethoxybenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylphenyl)piperazine: Lacks the trimethoxybenzoyl group, which may result in different pharmacological properties.

    4-(3,4,5-Trimethoxybenzoyl)piperazine: Lacks the ethylphenyl group, affecting its binding affinity and activity.

Properties

IUPAC Name

[4-(2-ethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-5-16-8-6-7-9-18(16)23-10-12-24(13-11-23)22(25)17-14-19(26-2)21(28-4)20(15-17)27-3/h6-9,14-15H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFTUVWVYOUTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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